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Compound of Interest

Compound Name: Sec-butylamine

Cat. No.: B7767611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for sec-
butylamine (butan-2-amine), a primary aliphatic amine with the chemical formula CsH11N. This
document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a valuable resource for the structural elucidation and
characterization of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy of sec-Butylamine

Proton NMR (*H NMR) spectroscopy of sec-butylamine reveals five distinct proton
environments. The chemical shifts are influenced by the electronegativity of the adjacent
nitrogen atom and the alkyl chain structure.

Table 1: *H NMR Spectroscopic Data for sec-Butylamine
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. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(ppm)
a ~2.75 Sextet 1H CH-NH:2
b ~1.45 Multiplet 2H CH:
CHs (adjacent to
c ~1.10 Doublet 3H
CH)
d ~0.90 Triplet 3H CHs (terminal)
e ~1.2 (broad) Singlet 2H NH2

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. The NH: signal is often broad and may not show clear coupling.

3C NMR Spectroscopy of sec-Butylamine

Carbon-13 NMR (33C NMR) spectroscopy identifies the different carbon environments in sec-
butylamine. Due to the molecule's asymmetry, all four carbon atoms are chemically non-
equivalent and thus produce four distinct signals.

Table 2: 13C NMR Spectroscopic Data for sec-Butylamine

Signal Chemical Shift (ppm) Assignment

1 ~49-51 CH-NH:2

2 ~30-32 CH:

3 ~22-24 CHs (adjacent to CH)
4 ~10-12 CHs (terminal)

Note: Chemical shifts are approximate and referenced to a standard (e.g., TMS).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of sec-butylamine is as follows:
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o Sample Preparation: Dissolve approximately 10-20 mg of sec-butylamine in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. The addition of
a small amount of an internal standard, such as tetramethylsilane (TMS), allows for accurate
chemical shift referencing (0O ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal
signal resolution.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to
achieve an adequate signal-to-noise ratio (typically 8-16 scans).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each carbon. A wider spectral width
(e.g., 0-220 ppm) is necessary. Due to the low natural abundance of 13C, a larger number of
scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good
quality spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. As a primary amine, sec-butylamine exhibits
characteristic N-H stretching and bending vibrations.[1][Z]

Table 3: Key IR Absorption Bands for sec-Butylamine
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
Asymmetric and ) )
) ) Primary Amine (R-
~3370 and ~3290 Medium Symmetric N-H NH2)
2
Stretch
~2960-2850 Strong C-H Stretch Alkyl (C-H)
) ] ) Primary Amine (R-
~1600 Medium N-H Bend (Scissoring)
NH2)
~1460 Medium C-H Bend Alkyl (CHz, CHs3)
~1130 Medium C-N Stretch Aliphatic Amine

Experimental Protocol for FT-IR Spectroscopy

The IR spectrum of liquid sec-butylamine can be obtained using the following methods:
e Neat Sample (Thin Film):

o Place a small drop of sec-butylamine directly onto one face of a salt plate (e.g., NaCl or
KBr).

o Gently place a second salt plate on top to create a thin liquid film between the plates.
o Mount the plates in the sample holder of the FT-IR spectrometer.

o Attenuated Total Reflectance (ATR):
o Place a drop of sec-butylamine directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:

o Record a background spectrum of the empty sample holder (or clean ATR crystal).
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o Place the prepared sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum. The typical
spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation
pattern of a molecule, which aids in its identification and structural elucidation.

Electron lonization Mass Spectrum of sec-Butylamine

The mass spectrum of sec-butylamine is characterized by a molecular ion peak and several
fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen
atoms will have an odd nominal molecular weight. The molecular weight of sec-butylamine is
73.14 g/mol , consistent with the presence of one nitrogen atom.[3]

The fragmentation of sec-butylamine is dominated by a-cleavage, the breaking of the C-C
bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-

stabilized iminium cation.

Table 4: Major Fragments in the Mass Spectrum of sec-Butylamine

m/z Relative Intensity (%) Proposed Fragment

73 ~5 [CaH11N]* (Molecular lon)
58 ~12 [M - CHs]*

44 100 [CH3CH=NH2]* (Base Peak)
30 ~5-10 [CH2=NH2]*

Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining an electron ionization (El) mass spectrum of sec-butylamine is

as follows:
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o Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass
spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M*).

o Fragmentation: The molecular ions are high-energy species and often undergo
fragmentation to produce smaller, more stable ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion, and the data is plotted as a mass
spectrum, which shows the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like
sec-butylamine and the relationship between the molecular structure and the resulting
spectroscopic data.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Correlation of Structure and Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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